molecular formula C10H10O2 B1589296 2-(Benzofuran-3-yl)ethanol CAS No. 75611-06-2

2-(Benzofuran-3-yl)ethanol

Cat. No. B1589296
CAS RN: 75611-06-2
M. Wt: 162.18 g/mol
InChI Key: QBEGKDXITSPUTE-UHFFFAOYSA-N
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Description

2-(Benzofuran-3-yl)ethanol is a chemical compound that belongs to the family of benzofurans. It has been studied extensively in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : Benzofuran derivatives have shown potential anticancer activity. They have been used as scaffolds to design new therapies with enhanced efficacy compared to conventional treatments .
  • Methods of Application : The cell viability and proliferation rates of nine hybrid derivatives were tested via MTT assays against human breast cancer (MCF-7) cells .
  • Results : The results showed that these benzofuran derivatives have significant cell growth inhibitory effects .

Anti-Hepatitis C Virus Activity

  • Scientific Field : Virology
  • Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results suggest that this benzofuran compound could be a promising therapeutic drug for hepatitis C .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Benzofuran and its derivatives have been found to be suitable structures for the development of new drugs, especially in the search for efficient antimicrobial candidates . They have a wide range of biological and pharmacological applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results suggest that benzofuran and its derivatives could be promising candidates for the treatment of microbial diseases .

Antioxidative Activity

  • Scientific Field : Biochemistry
  • Application Summary : Benzofuran compounds have shown strong antioxidative activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results suggest that benzofuran compounds could be promising candidates for antioxidative therapies .

Antitumor Activity

  • Scientific Field : Oncology
  • Application Summary : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .
  • Methods of Application : The inhibition rates in different types of cancer cells by 10 μM of compound 36 were tested .
  • Results : The results showed significant cell growth inhibitory effects in various types of cancer cells .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Benzofuran and its derivatives are found to be suitable structures for the development of new drugs, especially in the search for efficient antimicrobial candidates .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results suggest that benzofuran and its derivatives could be promising candidates for the treatment of microbial diseases .

properties

IUPAC Name

2-(1-benzofuran-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEGKDXITSPUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449544
Record name 2-(benzofuran-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzofuran-3-yl)ethanol

CAS RN

75611-06-2
Record name 2-(benzofuran-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

LiAlH4 (1.025 g, 37.95 mmol) was suspended in diethyl ether with exclusion of oxygen. A solution of the benzofuran-3-ylacetic acid methyl ester just prepared (2.546 g, 13.4 mmol) in diethyl ether (15 ml) was then slowly added to the mixture and the mixture was stirred at room temperature for 30 min. The course of the reaction was monitored by TLC. For complete hydrolysis of the excess hydride, a mixture of water (2 ml) and diethyl ether (5 ml) was cautiously added dropwise to the mixture. The ethereal solution obtained was filtered over kieselguhr and the filter cake was rinsed with diethyl ether. After removal of the solvent, the desired alcohol was obtained in a yield of 1.93 g (89%) as a pale yellow oil and was employed for the further synthesis without further purification.
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Synthesis routes and methods II

Procedure details

To a stirred suspension of LiAlH4 (200 mg, excess) in THF at 0° C., ethyl(-1-benzofuran-3-yl)acetate (1.02 g, 5 mmol) in THF (20 mL) was added slowly. After the addition, the reaction mixture was stirred at room temperature for 1 hr and quenched with saturated NH4Cl solution. The product was extracted with chloroform and washed well with water. It was dried over anhydrous MgSO4, filtered and concentrated. The product 2-(1-benzofuran-3-yl)ethanol obtained as a white oil was pure enough to be taken to next step without further purification. Yield: 800 mg (98%); (M+H): 163.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzofuran-3-yl)ethanol
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Citations

For This Compound
7
Citations
JR Pearson, QN Porter - Australian Journal of Chemistry, 1991 - CSIRO Publishing
3-Vinylbenzofuran and 1,4-naphthoquinone react to give r-5a,6,c-12a,c-12b-tetrahydroanthra-[1,2-b]benzofuran-5,13-quinone. This adduct undergoes ring opening to 2-(2-…
Number of citations: 26 www.publish.csiro.au
JR Song, ZY Li, GD Wang, N Zhang… - Advanced Synthesis …, 2020 - Wiley Online Library
An efficient Fe(ClO 4 ) 3 ⋅ 6H 2 O‐promoted hetero‐Pictet‐Spengler reaction has been developed, enabling divergent approaches to plenty of structurally diverse polyheterocyclic …
Number of citations: 3 onlinelibrary.wiley.com
S France, J Boonsombat, CA Leverett… - The Journal of Organic …, 2008 - ACS Publications
… To a solution of 2-benzofuran-3-yl-ethanol (22) (6.2 g, 38 mmol) in CH 2 Cl 2 (200 mL) at 0 C were added Et 3 N (8.0 mL, 57 mmol) and TsCl (8.4 g, 44 mmol). The resulting solution was …
Number of citations: 22 pubs.acs.org
A Padwa, KR Crawford, CS Straub… - The Journal of …, 2006 - ACS Publications
… To a solution of 2-benzofuran-3-yl-ethanol 25 (6.2 g, 38 mmol) in CH 2 Cl 2 (200 mL) at 0 C was added Et 3 N (8.0 mL, 57 mmol) and TsCl (8.4 g, 44 mmol). The resulting solution was …
Number of citations: 69 pubs.acs.org
ZS Gu, A Zhou, Y Xiao, QW Zhang, JQ Li - European Journal of Medicinal …, 2018 - Elsevier
A series of novel aralkyl piperazine derivatives were synthesized, and evaluated for their serotonin reuptake inhibitory and 5-HT 1A /5-HT 7 receptors affinities activity. Antidepressant …
Number of citations: 29 www.sciencedirect.com
AC Kruegel, S Rakshit, X Li… - The Journal of Organic …, 2015 - ACS Publications
The iboga alkaloids have attracted considerable attention in both the scientific community and popular media due to their reported ability to reverse or markedly diminish cravings for, …
Number of citations: 48 pubs.acs.org
PV Saranya, M Neetha, T Aneeja, G Anilkumar - RSC advances, 2021 - pubs.rsc.org
Spirooxindole is a principal bioactive agent and is observed in several natural products including alkaloids. They are broadly studied in the pharmaceutical field and have a significant …
Number of citations: 32 pubs.rsc.org

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